

Application Notes: 3-Ethyl-6-methylNonane as a Calibration Standard in Chromatography

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Compound of Interest

Compound Name: 3-Ethyl-6-methylNonane

Cat. No.: B14548673

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Abstract

These application notes provide a comprehensive overview and detailed protocols for the utilization of **3-Ethyl-6-methylNonane** as a calibration standard in chromatographic analyses, particularly in Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, scientists, and professionals in drug development, environmental analysis, and quality control, offering a foundational methodology for the accurate quantification of branched-chain alkanes and related volatile organic compounds.

Introduction

3-Ethyl-6-methylNonane (C₁₂H₂₆) is a branched-chain alkane that, due to its stable, non-polar nature and specific mass spectrum, is a suitable candidate for use as an internal or external calibration standard in chromatographic methods.[1] Accurate quantification of hydrocarbons is critical in various fields, including the analysis of petroleum products, environmental monitoring of volatile organic compounds (VOCs), and in metabolomics. The use of a reliable calibration standard is paramount for achieving accurate and reproducible quantitative results.[2][3] This document outlines the protocols for using **3-Ethyl-6-methylNonane** as a calibration standard for GC-MS analysis.

Physicochemical Properties

A summary of the key physicochemical properties of **3-Ethyl-6-methylNonane** is presented in Table 1.

Property	Value	Reference
Molecular Formula	C ₁₂ H ₂₆	[1]
Molecular Weight	170.33 g/mol	[1][4]
CAS Number	62184-48-9	[1]
Appearance	Colorless liquid (predicted)	
Boiling Point	~200-210 °C (estimated)	
LogP	6.1	[1][4]

Experimental Protocols

Preparation of Stock and Standard Solutions

Objective: To prepare a series of calibration standards of **3-Ethyl-6-methylnonane** for the generation of a calibration curve.

Materials:

- **3-Ethyl-6-methylnonane** (≥98% purity)
- High-purity n-Hexane (or other suitable volatile solvent)
- Class A volumetric flasks (1 mL, 5 mL, 10 mL)
- Micropipettes
- 2 mL autosampler vials with PTFE-lined septa

Protocol:

- Stock Solution Preparation (1000 µg/mL):
 1. Accurately weigh 10 mg of **3-Ethyl-6-methylnonane**.
 2. Dissolve the weighed standard in a 10 mL volumetric flask with n-Hexane.

3. Ensure the solution is thoroughly mixed by inverting the flask multiple times.
- Working Standard Solutions Preparation:
 1. Perform serial dilutions of the stock solution to prepare a series of working standards.
 2. For example, to prepare a 100 µg/mL standard, transfer 1 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with n-Hexane.
 3. Repeat this process to generate standards with concentrations such as 50 µg/mL, 25 µg/mL, 10 µg/mL, 5 µg/mL, and 1 µg/mL.
 - Vialing:
 1. Transfer the prepared calibration standards into 2 mL autosampler vials.
 2. Securely cap each vial with a PTFE-lined septum.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To define the instrumental parameters for the chromatographic separation and detection of **3-Ethyl-6-methylnonane**.

Instrumentation:

- Gas Chromatograph equipped with a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD)
- Autosampler

GC-MS Conditions:

Parameter	Value
GC Column	HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature	250 °C
Injection Volume	1 µL
Injection Mode	Split (Split Ratio 20:1)
Carrier Gas	Helium
Flow Rate	1.0 mL/min (Constant Flow)
Oven Temperature Program	Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 250 °CHold: 5 min at 250 °C
MS Transfer Line Temp.	280 °C
Ion Source Temperature	230 °C
Ionization Mode	Electron Ionization (EI) at 70 eV
MS Scan Range	40-300 m/z

Data Presentation

Calibration Curve Data

The following table represents hypothetical data for a five-point calibration curve of **3-Ethyl-6-methylnonane**. A linear relationship is expected between the concentration and the peak area.

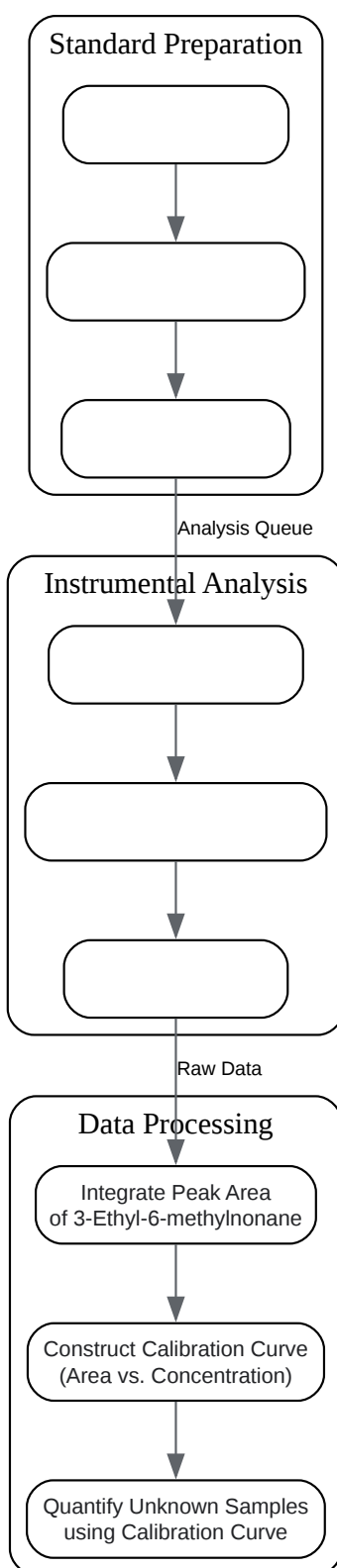
Standard Concentration (µg/mL)	Peak Area (Arbitrary Units)
1.0	15,234
5.0	78,910
10.0	155,670
25.0	380,112
50.0	765,432

Calibration Curve: A calibration curve would be generated by plotting the Peak Area against the Standard Concentration. A linear regression analysis should yield a correlation coefficient (R^2) of >0.99 for an acceptable calibration.

Diagrams

Experimental Workflow

The following diagram illustrates the overall workflow for the quantitative analysis using **3-Ethyl-6-methylnonane** as a calibration standard.

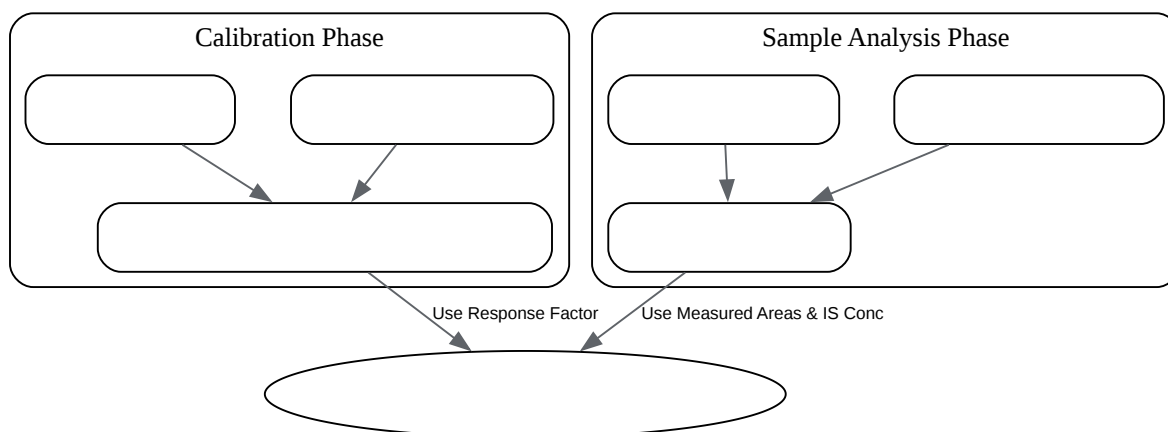


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Caption: Workflow for quantitative analysis using **3-Ethyl-6-methylnonane**.

Logical Relationship for Internal Standard Quantification

This diagram illustrates the logical relationship for quantification when **3-Ethyl-6-methylnonane** is used as an internal standard.



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